molecular formula C15H27NO2Si B14397568 1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine CAS No. 86936-18-7

1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine

Cat. No.: B14397568
CAS No.: 86936-18-7
M. Wt: 281.46 g/mol
InChI Key: VHYZLDDGBHEPEC-UHFFFAOYSA-N
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Description

1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of tert-butoxy groups, a methyl group, and a phenylsilanamine moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine typically involves the reaction of appropriate silane precursors with tert-butyl alcohol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent choice, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring high product quality. The use of advanced catalytic systems and purification techniques is common in industrial settings to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions may yield silane derivatives with altered functional groups.

    Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silane derivatives.

Scientific Research Applications

1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biological systems and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Di-tert-butoxytrimethylamine
  • 1,1-Di-tert-butoxy-N,N-dimethylmethanamine
  • N,N-Dimethylformamide di-tert-butyl acetal

Uniqueness

1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine is unique due to its specific structural features, such as the presence of both tert-butoxy and phenylsilanamine groups

Properties

CAS No.

86936-18-7

Molecular Formula

C15H27NO2Si

Molecular Weight

281.46 g/mol

IUPAC Name

N-[methyl-bis[(2-methylpropan-2-yl)oxy]silyl]aniline

InChI

InChI=1S/C15H27NO2Si/c1-14(2,3)17-19(7,18-15(4,5)6)16-13-11-9-8-10-12-13/h8-12,16H,1-7H3

InChI Key

VHYZLDDGBHEPEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[Si](C)(NC1=CC=CC=C1)OC(C)(C)C

Origin of Product

United States

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